An In-depth Technical Guide to 1,4-Piperazinediethylamine (CAS No. 6531-38-0)
An In-depth Technical Guide to 1,4-Piperazinediethylamine (CAS No. 6531-38-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of versatile chemical scaffolds in advancing scientific discovery. 1,4-Piperazinediethylamine, with its unique combination of a rigid heterocyclic core and reactive primary amine functionalities, represents such a scaffold. This guide is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactions, and applications. The protocols and data presented herein are curated to be self-validating, empowering researchers to confidently integrate this valuable molecule into their workflows.
Section 1: Core Chemical Identity and Physicochemical Properties
1,4-Piperazinediethylamine, also known as 1,4-bis(2-aminoethyl)piperazine, is a diamine featuring a central piperazine ring symmetrically substituted at the nitrogen atoms with ethylamine groups. This structure imparts a unique combination of steric hindrance and nucleophilicity, making it a valuable building block in various chemical syntheses.
CAS Number: 6531-38-0[1]
Molecular Formula: C₈H₂₀N₄[1]
Molecular Weight: 172.27 g/mol
IUPAC Name: 2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine
Synonyms: 1,4-Bis(2-aminoethyl)piperazine, N,N'-Bis(2-aminoethyl)piperazine
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 40 °C | [1] |
| Boiling Point | 130 °C (at 12 Torr) | [1] |
| Density | 0.9675 g/cm³ (at 25 °C) | [1] |
| Flash Point | 151.4 °C | [1] |
| pKa | 10.41 ± 0.10 (Predicted) | [1] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Section 2: Synthesis of 1,4-Piperazinediethylamine
The synthesis of 1,4-Piperazinediethylamine can be efficiently achieved through a two-step process starting from commercially available piperazine. This method involves an initial alkylation followed by a reduction, providing a reliable route to the desired product.
Synthetic Pathway Overview
The synthesis commences with the dialkylation of piperazine with chloroacetonitrile to yield 1,4-piperazinediacetonitrile. This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to afford the final product, 1,4-Piperazinediethylamine.[2]
Caption: Synthesis of 1,4-Piperazinediethylamine.
Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Piperazinediacetonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with a solution of piperazine in a suitable aprotic solvent, such as acetonitrile.
-
Addition: Cool the mixture in an ice bath and add chloroacetonitrile dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete dialkylation.
-
Work-up: After cooling, the reaction mixture is typically filtered to remove any salts. The filtrate is then concentrated under reduced pressure to yield the crude 1,4-piperazinediacetonitrile, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1,4-Piperazinediethylamine
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reducing Agent: Carefully suspend lithium aluminum hydride (LiAlH₄) in a dry, ethereal solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), in the reaction flask.
-
Addition: Dissolve the 1,4-piperazinediacetonitrile from Step 1 in the same dry solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. Caution: The reaction with LiAlH₄ is highly exothermic and produces hydrogen gas.
-
Reaction: After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction of the nitrile groups.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: The resulting granular precipitate is filtered off and washed with the ethereal solvent. The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed by rotary evaporation to yield crude 1,4-Piperazinediethylamine. Further purification can be achieved by vacuum distillation.
Section 3: Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of synthesized 1,4-Piperazinediethylamine.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the ethyl groups and the piperazine ring. The protons on the carbons adjacent to the primary amines will appear as a triplet, coupled to the adjacent methylene protons. The protons of the piperazine ring will likely appear as a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two types of carbon atoms in the ethyl groups and the carbons of the piperazine ring.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern is expected to involve cleavage of the C-C bonds adjacent to the nitrogen atoms, leading to characteristic fragment ions.[3] The high-abundance characteristic ions for piperazine derivatives often result from the cleavage of the C-N bonds within the piperazine ring.[3]
Section 4: Key Applications in Research and Drug Development
The unique structural features of 1,4-Piperazinediethylamine make it a valuable precursor in several areas of chemical synthesis and materials science.
Polyamide Synthesis
1,4-Piperazinediethylamine serves as a diamine monomer in the synthesis of polyamides. The reaction with a diacyl chloride, such as adipoyl chloride, through interfacial or solution polymerization yields a polyamide with repeating units containing the piperazine ring.
Caption: Polyamide synthesis using 1,4-Piperazinediethylamine.
Experimental Protocol: Interfacial Polymerization of a Polyamide
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Aqueous Phase: Dissolve 1,4-Piperazinediethylamine and a base (e.g., sodium hydroxide) in water.
-
Organic Phase: Dissolve an equimolar amount of a diacyl chloride (e.g., adipoyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane or hexane).
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of polyamide will form at the interface.
-
Isolation: Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous "rope."
-
Washing and Drying: Wash the polymer rope thoroughly with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts. Dry the polyamide in a vacuum oven at a moderate temperature.
Epoxy Resin Curing Agent
The primary amine groups of 1,4-Piperazinediethylamine can react with the epoxide groups of epoxy resins, leading to cross-linking and the formation of a rigid, thermoset polymer network.[4] This makes it a potential curing agent for epoxy-based adhesives, coatings, and composites.
Caption: Epoxy curing with 1,4-Piperazinediethylamine.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
-
Formulation: In a suitable container, thoroughly mix a pre-determined amount of a liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) with a stoichiometric amount of 1,4-Piperazinediethylamine. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight of the curing agent and the epoxide equivalent weight of the resin.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold or apply it as a coating. Cure the formulation at room temperature or an elevated temperature, depending on the desired curing profile and final properties. The curing process can be monitored by techniques such as differential scanning calorimetry (DSC).
-
Post-curing: For optimal mechanical and thermal properties, a post-curing step at a higher temperature may be required.
Scaffold for Pharmacologically Active Molecules
The piperazine moiety is a well-established pharmacophore in drug discovery. 1,4-Piperazinediethylamine serves as a versatile starting material for the synthesis of novel drug candidates. For instance, it has been used to synthesize bis-thiazolone and bisnaphthalimide derivatives that have shown potential as anticancer agents.[5][6]
Example: Synthesis of Bis-Thiazolone Derivatives
The synthesis of bis-thiazolone derivatives typically involves the reaction of 1,4-bis(chloroacetyl)piperazine with a thiourea derivative. The 1,4-bis(chloroacetyl)piperazine can be prepared from 1,4-Piperazinediethylamine through acylation with chloroacetyl chloride.[5]
Section 5: Safety and Handling
-
Hazards: N-(2-Aminoethyl)piperazine is corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[8] Inhalation can irritate the respiratory system.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][8] Work in a well-ventilated area or use a fume hood.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 6: Conclusion
1,4-Piperazinediethylamine is a versatile and valuable chemical building block with a wide range of potential applications. Its straightforward synthesis and the reactivity of its primary amine groups make it an attractive starting material for the development of new polymers, materials, and pharmacologically active compounds. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling. It is our hope that this information will empower researchers to effectively utilize this compound in their scientific endeavors.
References
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
- CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof. (n.d.). Google Patents.
-
Hazardous Substance Fact Sheet. (2017, April). New Jersey Department of Health. Retrieved January 31, 2026, from [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024, July 4). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Preparation of new poly(ether-amide-imide)s from 1,4-bis-[4-(trimellitimido)phenoxy]butane and aromatic diamines via direct polyamidation. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Synthesis and Characterization of bis thiadiazole and their methyl sulphone. (2009, October). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Piperazine, 1,2,4-trimethyl-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]
-
Aminoethylpiperazine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
-
1,4-Bis(2-hydroxyethyl)piperazine. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]
-
Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. (2023, April 1). PubMed. Retrieved January 31, 2026, from [Link]
-
Synthesis and characterization of new poly(amide-imide)s based on [N,N′-(4,4′-carbonyldiphtaloyl)-bis-L-amino diacid]s and dibenzalacetone moieties in the main chain. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Curing of epoxy resins with amines. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021, August 5). Semantic Scholar. Retrieved January 31, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics. Retrieved January 31, 2026, from [Link]
-
Epoxy Curing Agents and Modifiers. (n.d.). Stobec. Retrieved January 31, 2026, from [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. Retrieved January 31, 2026, from [Link]
-
Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Synthesis and anticancer screening studies of indole-based piperazine derivatives. (n.d.). Longdom. Retrieved January 31, 2026, from [Link]
-
1,4-Bis(2-aminoethyl)piperazine. (2024, April 9). ChemBK. Retrieved January 31, 2026, from [Link]
-
Insights into Aminoethylpiperazine Epoxy. (n.d.). CidoPark. Retrieved January 31, 2026, from [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 31, 2026, from [Link]
-
Evaluation of Novel Bio-Based Amino Curing Agent Systems for Epoxy Resins: Effect of Tryptophan and Guanine. (2020, December 28). MDPI. Retrieved January 31, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 31, 2026, from [Link]
-
Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023, September 1). PubMed. Retrieved January 31, 2026, from [Link]
-
Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. (2016, September 7). PubMed. Retrieved January 31, 2026, from [Link]
-
Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. CN114163390A - Piperazine epoxy resin curing agent and preparation method thereof - Google Patents [patents.google.com]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. www1.mscdirect.com [www1.mscdirect.com]
